Cas no 1159820-22-0 (6-(2-Fluorophenyl)pyrimidin-4-ol)

6-(2-Fluorophenyl)pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
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- 6-(2-fluorophenyl)pyrimidin-4-ol
- 4-(2-fluorophenyl)-1H-pyrimidin-6-one
- 6-(2-Fluorophenyl)pyrimidin-4-ol
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- インチ: 1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
- InChIKey: VYXCZTGUYINUMO-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1=CC(NC=N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 299
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): 1
6-(2-Fluorophenyl)pyrimidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-3787-5g |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 95%+ | 5g |
$1976.0 | 2023-09-06 | |
Life Chemicals | F1967-3787-0.5g |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 95%+ | 0.5g |
$420.0 | 2023-09-06 | |
TRC | F269026-100mg |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | F269026-1g |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1967-3787-2.5g |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 95%+ | 2.5g |
$1312.0 | 2023-09-06 | |
Life Chemicals | F1967-3787-10g |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 95%+ | 10g |
$2768.0 | 2023-09-06 | |
Life Chemicals | F1967-3787-0.25g |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 95%+ | 0.25g |
$295.0 | 2023-09-06 | |
Life Chemicals | F1967-3787-1g |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 95%+ | 1g |
$601.0 | 2023-09-06 | |
TRC | F269026-500mg |
6-(2-fluorophenyl)pyrimidin-4-ol |
1159820-22-0 | 500mg |
$ 365.00 | 2022-06-05 |
6-(2-Fluorophenyl)pyrimidin-4-ol 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
6-(2-Fluorophenyl)pyrimidin-4-olに関する追加情報
Comprehensive Guide to 6-(2-Fluorophenyl)pyrimidin-4-ol (CAS No. 1159820-22-0): Properties, Applications, and Market Insights
6-(2-Fluorophenyl)pyrimidin-4-ol (CAS No. 1159820-22-0) is a fluorinated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the class of heterocyclic compounds, which are widely recognized for their versatility in drug discovery and material science. The presence of a fluorine atom at the 2-position of the phenyl ring enhances its electronic properties, making it a valuable intermediate in synthetic chemistry.
The molecular formula of 6-(2-Fluorophenyl)pyrimidin-4-ol is C10H7FN2O, with a molecular weight of 190.18 g/mol. Its pyrimidine core is a key structural motif found in many biologically active molecules, including nucleobases and antiviral agents. Researchers often explore fluorinated pyrimidines due to their improved metabolic stability and bioavailability compared to non-fluorinated analogs. This makes CAS No. 1159820-22-0 a compound of interest for medicinal chemists.
One of the most searched questions about 6-(2-Fluorophenyl)pyrimidin-4-ol is its role in drug discovery. Recent studies highlight its potential as a building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorophenyl group can influence the binding affinity of these inhibitors to target proteins, a topic frequently discussed in structure-activity relationship (SAR) studies. Additionally, its pyrimidin-4-ol moiety is often modified to optimize solubility and pharmacokinetic properties.
In agrochemical applications, 6-(2-Fluorophenyl)pyrimidin-4-ol is investigated for its herbicidal and fungicidal properties. The fluorine substitution can enhance the compound's ability to penetrate plant cell walls, a feature highly sought after in crop protection research. With the growing demand for sustainable agriculture, this compound aligns with trends in green chemistry and low-residue pesticides.
The synthesis of 6-(2-Fluorophenyl)pyrimidin-4-ol typically involves condensation reactions between fluorinated benzaldehydes and pyrimidine precursors. Researchers often optimize reaction conditions to improve yields, a topic frequently explored in organic synthesis forums. Its purity and stability are critical for industrial applications, leading to discussions about analytical methods such as HPLC and NMR for quality control.
Market insights reveal a steady demand for CAS No. 1159820-22-0, driven by its applications in pharmaceutical intermediates and specialty chemicals. Suppliers emphasize its high purity grades (>98%) to meet the stringent requirements of research institutions and manufacturers. The compound's patent landscape is also a hot topic, with several filings highlighting its use in innovative therapeutics.
Environmental and safety considerations for 6-(2-Fluorophenyl)pyrimidin-4-ol are addressed through proper handling protocols. While not classified as hazardous, its fluorinated structure warrants careful disposal to minimize ecological impact. This aligns with global trends in responsible chemical management and REACH compliance.
In summary, 6-(2-Fluorophenyl)pyrimidin-4-ol (CAS No. 1159820-22-0) is a multifaceted compound with broad applications in life sciences and materials. Its fluorophenyl-pyrimidine hybrid structure offers unique opportunities for innovation, making it a staple in modern chemical research. For researchers seeking reliable data, its spectroscopic properties and synthetic routes are well-documented in peer-reviewed literature.
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